molecular formula C26H25NO4 B1199974 Naltriben mesylate

Naltriben mesylate

Cat. No. B1199974
M. Wt: 415.5 g/mol
InChI Key: ZHVWWEYETMPAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1385 is a morphinane alkaloid.

Scientific Research Applications

Opioid Receptor Research

Naltriben mesylate has been studied for its role in opioid receptor research. It's known for its selective antagonism at δ-opioid receptors. In a study, naltriben was used to investigate its effect on morphine-induced hyperlocomotion and dopamine turnover in the mouse limbic forebrain. The results suggested that δ-opioid receptors play a role in morphine-induced hyperlocomotion and excitation of mesolimbic dopamine systems (Narita et al., 2005). Additionally, naltriben has been used to differentiate δ-opioid receptor subtypes, δ1 and δ2, and has shown potential interaction with μ and κ receptors (Kim et al., 2001).

Neuropharmacology

In neuropharmacological research, naltriben mesylate has been explored for its role in modulating the effects of alcohol. A study demonstrated that δ-opioid receptor subtypes have opposing effects on ethanol consumption, and naltriben was used as a selective ligand in this context (van Rijn & Whistler, 2009).

Glioblastoma Research

Naltriben mesylate has also been studied in the context of glioblastoma, the most aggressive brain tumor. A study found that naltriben enhanced the TRPM7-like current in human glioblastoma cells, significantly enhancing cell migration and invasion. This suggests a potential role of naltriben in influencing glioblastoma characteristics (Wong et al., 2017).

Peptide Anticancer Drugs

Another fascinating area of research involving naltriben mesylate is in the development of peptide anticancer drugs. Naltriben analogues have been evaluated for their apoptotic activities, suggesting its potential as a component in cancer therapy (Kim et al., 2004).

Analytical Chemistry

In analytical chemistry, naltriben mesylate has been studied for its fragmentation routes using mass spectrometry, contributing to the understanding of its structural characteristics and pharmacological actions (Joly et al., 2005).

Synthesis Methodology

Finally, research into the synthesis of naltriben mesylate and its analogs has been conducted. An efficient and environmentally friendly method for synthesizing naltriben using Fischer synthesis in water was developed, demonstrating the potential for greener chemistry practices in drug development (Duval & Lever, 2010).

properties

IUPAC Name

22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVWWEYETMPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naltriben mesylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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